molecular formula C14H16N4O4S B5872929 N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide

Cat. No. B5872929
M. Wt: 336.37 g/mol
InChI Key: HIGZRPONJUYDLM-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide, also known as MNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MNAC is a small molecule inhibitor of a protein called HSP90, which plays a crucial role in the survival and growth of cancer cells.

Mechanism of Action

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide binds to the ATP-binding site of HSP90, preventing the binding of ATP and inhibiting the function of HSP90. This leads to the degradation of many oncogenic proteins, including HER2, EGFR, and AKT, which are critical for the survival and growth of cancer cells. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to induce the unfolded protein response, leading to the activation of apoptosis pathways in cancer cells.
Biochemical and physiological effects
N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been shown to have significant biochemical and physiological effects on cancer cells. In vitro studies have demonstrated that N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide inhibits the proliferation of cancer cells and induces apoptosis. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to inhibit tumor growth in animal models. Additionally, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide is its specificity for HSP90, which makes it a promising candidate for cancer therapy. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has also been shown to have low toxicity in animal models. However, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has limitations in terms of its solubility and stability, which can make it difficult to use in lab experiments. Additionally, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide is a small molecule inhibitor, which may limit its efficacy in certain types of cancer.

Future Directions

There are several future directions for the development of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide as a therapeutic agent. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the evaluation of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the development of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide analogs with improved solubility and stability may lead to the development of more effective cancer therapies. Finally, the identification of biomarkers that predict the response to N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide treatment may facilitate the development of personalized cancer therapies.

Synthesis Methods

The synthesis of N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 4-nitrophenylacetic acid and morpholine. The first step involves the conversion of 4-nitrophenylacetic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with morpholine to form the corresponding amide. The amide is then converted to the thioamide using carbon disulfide and sodium methoxide. Finally, the thioamide is reacted with acryloyl chloride to form N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide.

Scientific Research Applications

N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide can cause the degradation of these oncogenic proteins, leading to the death of cancer cells. N-[(4-morpholinylamino)carbonothioyl]-3-(4-nitrophenyl)acrylamide has shown promising results in preclinical studies, and its efficacy is being evaluated in clinical trials.

properties

IUPAC Name

(E)-N-(morpholin-4-ylcarbamothioyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c19-13(15-14(23)16-17-7-9-22-10-8-17)6-3-11-1-4-12(5-2-11)18(20)21/h1-6H,7-10H2,(H2,15,16,19,23)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGZRPONJUYDLM-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.